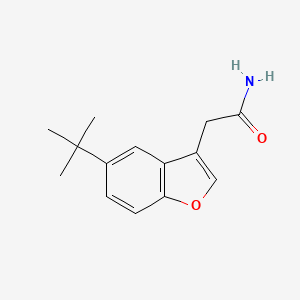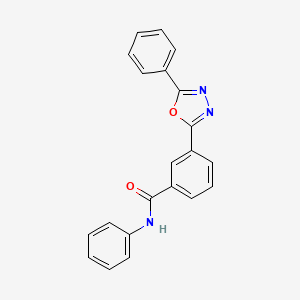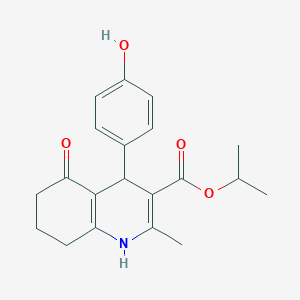![molecular formula C28H25NO3 B5043951 1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5043951.png)
1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and a variety of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, starting from simpler organic precursors. The key steps in the synthesis include:
Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic framework through a series of cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: After forming the core structure, various functional groups, such as the methyl and propoxyphenyl groups, are introduced through substitution reactions. This step often requires the use of specific catalysts and reaction conditions to achieve the desired selectivity and yield.
Final Modifications: The final step involves fine-tuning the compound’s structure by introducing or modifying specific functional groups to achieve the desired properties.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study its interactions with various biomolecules, such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound for drug development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 17-Oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 9,10-Dihydroanthracen-9,10-endo-??,??-bernsteinsaeureanhydrid
Uniqueness
1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione stands out due to its specific functional groups and the presence of a propoxyphenyl moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-3-16-32-22-15-9-8-14-21(22)29-26(30)24-23-17-10-4-6-12-19(17)28(2,25(24)27(29)31)20-13-7-5-11-18(20)23/h4-15,23-25H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYABUMGZGVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[({[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}amino)methyl]-3-thienyl}-2-propyn-1-ol](/img/structure/B5043871.png)


![4-methyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5043888.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5043898.png)
![{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone](/img/structure/B5043906.png)


![4-hydroxy-3,3-dimethyl-2-(2-thienyl)-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5043938.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5043956.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B5043974.png)
